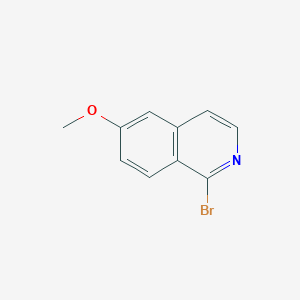

1-Bromo-6-methoxyisoquinoline

CAS No.: 1196152-83-6

Cat. No.: VC13450345

Molecular Formula: C10H8BrNO

Molecular Weight: 238.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1196152-83-6 |

|---|---|

| Molecular Formula | C10H8BrNO |

| Molecular Weight | 238.08 g/mol |

| IUPAC Name | 1-bromo-6-methoxyisoquinoline |

| Standard InChI | InChI=1S/C10H8BrNO/c1-13-8-2-3-9-7(6-8)4-5-12-10(9)11/h2-6H,1H3 |

| Standard InChI Key | CDEUKMWYVZMNFN-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)C(=NC=C2)Br |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=NC=C2)Br |

Introduction

Molecular Characteristics

Structural Features

1-Bromo-6-methoxyisoquinoline consists of an isoquinoline backbone—a bicyclic structure formed by fusing a benzene ring with a pyridine ring. The bromine atom at position 1 and methoxy group at position 6 introduce distinct electronic effects: the bromine acts as an electron-withdrawing group, while the methoxy group donates electrons via resonance . This duality influences the compound’s reactivity in substitution and coupling reactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈BrNO | |

| Molecular Weight | 238.08 g/mol | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Density | 1.1–1.3 g/cm³ (estimated) | |

| Solubility | Soluble in organic solvents |

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for characterizing this compound. Key signals include:

-

¹H NMR: Aromatic protons resonate between δ 7.5–8.5 ppm, while the methoxy group appears as a singlet near δ 3.9 ppm .

-

¹³C NMR: The bromine-bearing carbon resonates at δ ~120 ppm, and the methoxy carbon appears at δ ~55 ppm .

-

IR Spectroscopy: Stretching vibrations for C-Br (~600 cm⁻¹) and C-O (~1250 cm⁻¹) confirm functional groups .

Mass spectrometry (HRMS) reveals a molecular ion peak at m/z 238.08 (C₁₀H₈BrNO) .

Synthesis Methods

Bromination Strategies

The synthesis typically involves bromination of a methoxy-substituted isoquinoline precursor. For example, 6-methoxyisoquinoline undergoes electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or chloroform at 0–25°C. Regioselectivity is achieved by directing effects of the methoxy group, which activates the ortho and para positions for bromination.

Methoxylation Approaches

Alternatively, methoxylation can precede bromination. A common route involves O-methylation of 6-hydroxyisoquinoline using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) . Subsequent bromination at position 1 yields the target compound.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromination | NBS, CH₃COOH, 0°C | 60–70% | |

| Methoxylation | CH₃I, K₂CO₃, DMF | 75–85% | |

| Purification | Column chromatography | >95% |

Pharmaceutical Applications

Intermediate in Drug Synthesis

Characterization Techniques

Advanced Spectroscopic Methods

-

X-ray Crystallography: Resolves bond lengths and angles, confirming substituent positions .

-

High-Resolution Mass Spectrometry (HRMS): Validates molecular formula via exact mass measurement .

Table 3: NMR Data for Key Protons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume